molecular formula C12H12ClIO B2604773 1-(5-Chloro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287290-49-5

1-(5-Chloro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2604773
CAS No.: 2287290-49-5
M. Wt: 334.58
InChI Key: UQCHQRLDPPEUSH-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This class of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The presence of both chloro and iodo substituents on the bicyclo[1.1.1]pentane core makes this compound particularly interesting for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-iodobicyclo[111]pentane typically involves multiple steps, starting from readily available precursors One common synthetic route involves the preparation of the bicyclo[11

Industrial production methods for this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodo substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Addition Reactions: The bicyclo[1.1.1]pentane core can participate in addition reactions, particularly with electrophiles and nucleophiles.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane depends on its specific application. In drug design, the compound can interact with various molecular targets, such as enzymes and receptors, through its unique three-dimensional structure. The chloro and iodo substituents can enhance binding affinity and selectivity by forming specific interactions with the target molecules .

Comparison with Similar Compounds

1-(5-Chloro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:

The presence of both chloro and iodo substituents in this compound makes it unique and valuable for various applications in scientific research and industry.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClIO/c1-15-10-3-2-8(13)4-9(10)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCHQRLDPPEUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C23CC(C2)(C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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